N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline is a chemical compound with the molecular formula C19H26NO3P and a molecular weight of 347.4 g/mol. This compound is known for its unique structure, which includes a phosphonic acid group esterified with bis(1-methylethyl) groups and a phenyl(phenylamino)methyl substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of phosphonic acid, [phenyl(phenylamino)methyl]-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid with bis(1-methylethyl) groups in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product. Industrial production methods may involve large-scale esterification processes with optimized reaction parameters to achieve efficient production.
Analyse Chemischer Reaktionen
N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The phenyl(phenylamino)methyl group can undergo substitution reactions with various reagents to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphonic acid, [phenyl(phenylamino)methyl]-, bis(1-methylethyl) ester involves its interaction with molecular targets and pathways in biological systems. The phosphonic acid group can bind to specific enzymes and proteins, modulating their activity. The phenyl(phenylamino)methyl group may also interact with cellular components, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline can be compared with other similar compounds, such as:
Phosphonic acid, bis(1-methylethyl) ester: This compound lacks the phenyl(phenylamino)methyl group, making it less complex and potentially less versatile in its applications.
Phosphonic acid, [(phenylamino)methyl]-, bis(1-methylethyl) ester: This compound has a similar structure but with a different substituent, leading to variations in its chemical properties and applications. The uniqueness of phosphonic acid, [phenyl(phenylamino)methyl]-, bis(1-methylethyl) ester lies in its specific substituent groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
21234-61-7 |
---|---|
Molekularformel |
C19H26NO3P |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-[di(propan-2-yloxy)phosphoryl-phenylmethyl]aniline |
InChI |
InChI=1S/C19H26NO3P/c1-15(2)22-24(21,23-16(3)4)19(17-11-7-5-8-12-17)20-18-13-9-6-10-14-18/h5-16,19-20H,1-4H3 |
InChI-Schlüssel |
JKNFEVUDHLHSCL-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OC(C)C |
Kanonische SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.